1-Bromo-2-cyanonaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYICIQRDGHINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562725 | |
| Record name | 1-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20176-08-3 | |
| Record name | 1-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Preparation
Established Synthetic Pathways to 1-Bromo-2-cyanonaphthalene
One of the common methods for preparing this compound involves the strategic replacement of a halogen atom with a cyano group on a dibromonaphthalene precursor. For instance, starting with 1,2-dibromonaphthalene, a selective cyanation can be achieved. This transformation is often facilitated by copper(I) cyanide in a suitable solvent like pyridine. d-nb.info The differential reactivity of the two bromine atoms on the naphthalene (B1677914) ring allows for a regioselective substitution.
Another approach involves the dehydrobromination of polybrominated tetrahydronaphthalene derivatives. For example, the photobromination of 1-bromonaphthalene (B1665260) can lead to the formation of 1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalene, which upon dehydrobromination, can yield tribromonaphthalene isomers. researchgate.net These can then be subjected to cyanodebromination reactions. aanda.org Similarly, 1,4-dibromonaphthalene (B41722) can be converted to its corresponding dicyano derivative. researchgate.net
| Precursor | Reagent | Product | Reference |
| 1,2-Dibromonaphthalene | Copper(I) cyanide | This compound | d-nb.info |
| 1,3,5-Tribromonaphthalene | Cyanide source | Cyanated bromonaphthalene | researchgate.netaanda.org |
| 1,4-Dibromonaphthalene | Cyanide source | 1,4-Dicyanonaphthalene | researchgate.net |
Alternatively, this compound can be synthesized by the direct halogenation of a cyanonaphthalene precursor. Starting with 2-cyanonaphthalene, selective bromination at the 1-position is a key step. The synthesis of 2-cyanonaphthalene itself can be achieved by refluxing 2-formylnaphthalene with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) to form the oxime, which is then dehydrated using acetic anhydride. prepchem.com The subsequent bromination of 2-cyanonaphthalene would then yield the target molecule.
The direct bromination of naphthalene and its derivatives has been extensively studied. researchgate.netcolab.wscardiff.ac.uk For instance, the bromination of naphthalene can yield 1-bromonaphthalene, which can be further functionalized. colab.ws The conditions for these reactions, such as the choice of brominating agent and solvent, are crucial for achieving the desired regioselectivity.
Methods for the direct and simultaneous or sequential introduction of both cyano and bromo groups onto an aromatic ring are also being explored. For example, a convenient route for the cyanation and bromination of electron-rich aromatic compounds using cyanogen (B1215507) bromide (BrCN) in the presence of aluminum trichloride (B1173362) (AlCl₃) has been reported. pnu.ac.ir This method, conducted under solvent-free conditions, can afford both cyanated and brominated products. pnu.ac.ir While not specifically detailed for naphthalene to produce this compound, the principle could be applicable.
Direct and regioselective bromination of naphthalene can be achieved using various reagents and catalyst systems, such as bromine in the presence of Fe(NO₃)₃·1.5N₂O₄/charcoal. researchgate.net Subsequent cyanation of the resulting bromonaphthalene could be a viable route.
Advanced Synthetic Transformations Involving this compound as a Synthon
The presence of both a bromo and a cyano group makes this compound a versatile synthon for constructing more complex molecular architectures.
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netlibretexts.orgrsc.org The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a prime example. wikipedia.orglibretexts.org
In this context, this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate a wide array of substituted 2-cyanonaphthalene derivatives. wikipedia.orglibretexts.orgnih.gov For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been demonstrated to produce axially chiral biaryl esters with high enantioselectivities. nih.gov This highlights the potential of using this compound derivatives in stereoselective synthesis.
The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
General Suzuki-Miyaura Coupling Scheme:
(Image Source: Wikimedia Commons)
Recent research has demonstrated the utility of this compound derivatives in the construction of complex, multilayered molecular frameworks. frontiersin.org For example, (1-bromonaphthalen-2-yl)diarylphosphine oxides, derived from 1-bromo-2-naphthol, have been used as key precursors in the synthesis of four-layer folding frameworks. frontiersin.org These syntheses often employ Suzuki-Miyaura cross-coupling reactions to assemble the different layers. frontiersin.org
The resulting multilayered structures can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE). frontiersin.org The ability to precisely control the assembly of these frameworks opens up possibilities for the design of novel materials with tailored electronic and optical properties.
Formation of Functionalized Biaryls and Oligomers
The carbon-bromine bond at the C1 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of functionalized biaryls. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and various organoboron compounds, such as arylboronic acids or their esters. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The presence of the electron-withdrawing cyano group can facilitate the rate-limiting oxidative addition step of the catalytic cycle. researchgate.net For instance, the coupling of 1-bromo-2-naphthoate derivatives, which are structurally similar to the target compound, has been shown to produce axially chiral biaryl esters with high enantioselectivities when using specialized chiral polymer ligands. rsc.org This suggests that this compound can be a precursor to a wide range of sterically interesting and electronically active biaryl compounds.
Similarly, the Sonogashira coupling allows for the connection of this compound with terminal alkynes, creating arylalkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org These resulting structures can serve as extended aromatic systems or as intermediates for further transformations. The reactivity difference between various aryl halides can be exploited for selective couplings; for example, an aryl iodide would react preferentially over an aryl bromide, allowing for sequential functionalization. wikipedia.org
The preparation of oligomers from this compound can be envisioned through iterative cross-coupling strategies. By reacting it with a bifunctional reagent, such as a diboronic acid, a dimer containing two 2-cyanonaphthalene units can be formed. Repetitive coupling steps could then lead to the formation of well-defined oligomers with alternating aromatic units.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-substituted 2-cyanonaphthalene | High functional group tolerance; forms C(sp²)-C(sp²) bonds. wikipedia.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., NEt₃) | Alkynyl-substituted 2-cyanonaphthalene | Forms C(sp²)-C(sp) bonds; creates conjugated enynes. wikipedia.orglibretexts.org |
Nucleophilic Aromatic Substitution Derived Architectures
Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr) . govtpgcdatia.ac.inlibretexts.org The cyano group (-CN) in this compound is a potent electron-withdrawing substituent. Its position ortho to the bromine atom strongly activates the C1 carbon for nucleophilic attack. masterorganicchemistry.com
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the naphthalene ring is temporarily lost in this step. The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho- and para-positioned electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the second, typically fast, step, the leaving group (bromide anion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. govtpgcdatia.ac.in
This reactivity allows for the bromine atom to be displaced by a wide variety of nucleophiles, enabling the synthesis of diverse molecular architectures.
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers.
Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can react to produce the corresponding anilines and their derivatives.
Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to synthesize aryl thioethers.
The efficiency of these reactions makes SNAr a powerful tool for building complex molecules from the this compound scaffold. For example, reacting it with bifunctional nucleophiles could lead to the formation of macrocycles or polymers.
| Nucleophile | Example | Resulting Functional Group | Potential Architecture |
|---|---|---|---|
| Oxygen-based | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy ether (-OCH₃) | Functionalized ethers |
| Nitrogen-based | Piperidine | Piperidinyl group | Heterocyclic derivatives |
| Sulfur-based | Sodium thiophenolate (NaSPh) | Phenyl thioether (-SPh) | Sulfur-containing aromatic systems |
Regioselective Synthesis and Isomer Control in Naphthalene Functionalization
The synthesis of specifically substituted naphthalenes like this compound presents a significant challenge due to the potential for forming multiple isomers. mdpi.com Controlling the regioselectivity of electrophilic substitution and other functionalization reactions is paramount.
Traditional electrophilic aromatic substitution on naphthalene is often difficult to control, as the reactivity depends heavily on the directing effects of existing functional groups. wikipedia.org For instance, the bromination of an unsubstituted naphthalene ring typically yields 1-bromonaphthalene as the major product under kinetic control, while 2-bromonaphthalene (B93597) is favored under thermodynamic control. The presence of a substituent further complicates the outcome.
A plausible synthetic route to this compound could involve a multi-step sequence where regioselectivity is carefully controlled at each stage. One such strategy might be:
Starting Material Selection: Beginning with a pre-functionalized naphthalene, such as 2-naphthol (B1666908).
Introduction of the Cyano Group: The hydroxyl group of 2-naphthol can be converted into a cyano group through various methods, for example, via a Sandmeyer reaction on the corresponding amine or through cyanation of a triflate derivative.
Regioselective Bromination: The resulting 2-cyanonaphthalene would then undergo bromination. The cyano group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in naphthalenes, the directing effects are more complex. Bromination of 2-cyanonaphthalene would need specific conditions to favor substitution at the C1 position over other available sites.
An alternative approach involves controlling the position of the bromine atom first. For example, starting with 1-bromo-2-naphthol, the hydroxyl group could be converted to the cyano group. Selective and specific preparation methods, such as the photobromination of 1-bromonaphthalene at reflux to yield 1,5-dibromonaphthalene, highlight that reaction conditions (temperature, solvent, initiator) are critical for isomer control. researchgate.net A patent describing the synthesis of related compounds details the challenges of separating regioisomers formed during the bromination and cyanation of tetrahydronaphthalene precursors, which are later aromatized. rsc.org This underscores the importance of developing highly regioselective synthetic methods to avoid difficult purification steps.
Exploration of Green Chemistry and Sustainable Synthetic Approaches for Naphthalene Building Blocks
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical building blocks, including naphthalene derivatives. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
A key area of development is the use of more environmentally benign solvents. Water is an ideal green solvent, and methods are being developed to perform classic organic reactions in aqueous media. For example, copper-free Sonogashira couplings have been successfully carried out in water under air by using a surfactant to create an oxygen-free environment for the catalyst. chemistryviews.org Applying such a methodology to the synthesis of derivatives from this compound would significantly improve the environmental profile of the process.
Catalysis is another cornerstone of green chemistry. The use of highly efficient catalysts, such as the palladium systems in cross-coupling reactions, allows for reactions to proceed with high atom economy and reduces the need for stoichiometric reagents that generate large amounts of waste. researchgate.net Furthermore, research into catalyst recycling is a major goal to make these processes more sustainable and cost-effective.
Mechanistic Investigations and Reactivity Profiles
Mechanistic Studies of Halogen-Naphthalene Bond Reactivity
The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for various chemical transformations. Its reactivity is distinct from that of alkyl halides and is heavily influenced by the aromatic system to which it is attached.
Direct nucleophilic substitution reactions analogous to the classic SN1 and SN2 mechanisms are generally unfavorable for aryl halides like bromonaphthalenes. libretexts.org The SN1 pathway is disfavored due to the high instability of the resulting aryl carbocation. The SN2 pathway is hindered by the steric bulk of the aromatic ring and the repulsion between the electron-rich π-system and the incoming nucleophile. libretexts.org
Instead, nucleophilic substitution on activated aromatic rings, such as those bearing strong electron-withdrawing groups, typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com This pathway involves two distinct steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step.
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the naphthalene ring is restored. libretexts.org
The presence of electron-withdrawing groups, such as the cyano group in 1-bromo-2-cyanonaphthalene, is crucial as they stabilize the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com This stabilization lowers the activation energy for the reaction, making the SNAr pathway more favorable. masterorganicchemistry.com
| Mechanism | Substrate | Key Intermediate | Rate Law | Stereochemistry | Applicability to Bromonaphthalene |
|---|---|---|---|---|---|
| SN1 | Typically Tertiary Alkyl Halides | Carbocation | Rate = k[Substrate] | Racemization | Unfavorable (unstable aryl cation) |
| SN2 | Typically Primary Alkyl Halides | Pentavalent Transition State | Rate = k[Substrate][Nucleophile] | Inversion | Unfavorable (steric hindrance) |
| SNAr | Activated Aryl Halides | Meisenheimer Complex (Carbanion) | Rate = k[Substrate][Nucleophile] | Not Applicable | Favorable (with activating groups) |
Bromonaphthalene systems can undergo substitution reactions through radical chain mechanisms, particularly under photostimulation. acs.org These reactions, often following an SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway, are distinct from the polar SNAr mechanism and involve radical and radical anion intermediates. acs.orgdntb.gov.ua
A study on the photostimulated reaction of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles in DMSO provides evidence for such a radical chain mechanism. acs.org The process can be described by the following steps:
Initiation: The reaction can be initiated by photoinduced electron transfer to the bromonaphthalene, forming a radical anion. This radical anion then fragments, losing a bromide ion to produce a 1-naphthyl radical.
Propagation: The 1-naphthyl radical reacts with a nucleophile (e.g., a thiolate anion) to form a new radical anion. This new radical anion can then transfer its extra electron to another molecule of 1-bromonaphthalene, regenerating the initial radical anion and forming the substitution product. This creates a self-sustaining chain reaction.
Termination: The chain reaction is terminated when radicals are quenched or combine with each other. transformationtutoring.com
The observation of quantum yields greater than unity in these reactions confirms the presence of a chain mechanism. acs.org
The carbon-bromine bond in bromonaphthalenes can be selectively cleaved through electrochemical reduction. This process is initiated by the transfer of an electron to the molecule, forming a radical anion. nih.govnih.govosti.gov Quantum mechanical calculations on 1-bromo-2-methylnaphthalene (B105000), a close analog of this compound, show that this electron uptake is the key step enabling bond dissociation. nih.gov
The mechanism proceeds as follows:
Electron Uptake: The bromonaphthalene molecule accepts an electron at the electrode surface to form a radical anion intermediate.
Bond Cleavage: In this radical anion, the extra electron significantly weakens the C-Br bond. The bond then dissociates in a stepwise manner, yielding a naphthyl radical and a bromide anion. nih.govnih.gov
Computational studies show that the C-Br bond distance elongates significantly upon formation of the radical anion, facilitating its cleavage. nih.gov The neutral 1-bromo-2-methylnaphthalene molecule exhibits a Morse-like potential energy curve, indicating a stable, associative bond. nih.gov However, for the radical anion, the potential energy surface shows a much lower dissociation energy, confirming that the electron transfer is critical for the C-Br bond cleavage. nih.gov
| Species | Electronic State | Optimized C-Br Bond Distance | Potential Energy Curve |
|---|---|---|---|
| Neutral Molecule | Singlet | ~1.90 Å | Associative ("Morse-like") |
| Radical Anion | Doublet (2A″, π radical) | 1.96 Å | Weakly Associative |
Photoreactivity and Photochemical Mechanisms of Cyanonaphthalenes
The cyanonaphthalene moiety is a well-known chromophore that exhibits rich and varied photochemical behavior upon absorption of UV light. Its reactions are often initiated from an excited singlet state and can involve electron transfer or the formation of cycloaddition products.
Cyanonaphthalenes can participate in intramolecular photocycloaddition reactions when tethered to a suitable reactive partner, such as an alkene or a cyclopropane. acs.org For instance, 1-cyanonaphthalenes bearing an arylcyclopropane side chain undergo intramolecular [3+2] photocycloaddition upon irradiation. acs.org
The proposed mechanism for these reactions is a stepwise process: acs.org
Photoexcitation: The 1-cyanonaphthalene chromophore absorbs a photon, leading to its excited singlet state.
Exciplex Formation: The excited naphthalene ring interacts with the tethered arylcyclopropane to form an intramolecular singlet exciplex.
Cycloaddition: This exciplex then proceeds to form the final cycloadducts. Depending on the position of the tether on the naphthalene ring, different regioisomers can be formed. For example, when the arylcyclopropane is attached at the 2-position of 1-cyanonaphthalene, the addition occurs across the 1,2-positions of the naphthalene ring. acs.org
These intramolecular reactions are often highly regioselective due to the conformational constraints imposed by the tether connecting the two reactive moieties. acs.org
Cyanonaphthalenes are excellent electron acceptors in their excited state and are frequently used to study photoinduced electron transfer (PET) processes. figshare.comacs.org When a cyanonaphthalene molecule in its excited state encounters a suitable electron donor, it can accept an electron, leading to the formation of a radical ion pair. figshare.com
This process often proceeds through an intermediate known as an exciplex (excited-state complex). An exciplex is a transient, electronically excited complex formed between the excited-state cyanonaphthalene (acceptor) and the ground-state donor molecule. figshare.comunige.ch It is characterized by a new, broad, and red-shifted fluorescence band that is not present in the emission spectra of the individual components. figshare.com
Studies on polymers containing 1-cyano-2-naphthyl groups as acceptors and pyrene (B120774) as a terminal donor have demonstrated the formation of intramolecular cyanonaphthalene-pyrene exciplexes upon photoexcitation. figshare.comacs.org The formation and decay of these exciplexes and the subsequent radical ions are fundamental steps in many photochemical processes.
| Species | Description | Formation | Role in PET |
|---|---|---|---|
| A (Acceptor) | Ground-state cyanonaphthalene | - | Electron acceptor |
| D (Donor) | Ground-state electron donor | - | Electron donor |
| 1A | Excited singlet state of cyanonaphthalene | Photon absorption by A | Initiates the PET process |
| [A-D+] | Exciplex (excited-state complex) | Interaction between 1A* and D | Intermediate before full charge separation |
| A•- + D•+ | Solvent-separated radical ion pair | Dissociation of the exciplex | Products of electron transfer |
Influence of Aromatic Substituents on Photoreactivity
The photoreactivity of naphthalene derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. In this compound, both the bromo and cyano groups are electron-withdrawing, which influences the electronic properties of the naphthalene core's excited states. While specific photophysical studies on this compound are not extensively detailed in the available literature, the general effects of such substituents can be inferred from related systems.
Electron-withdrawing groups like the nitrile moiety are known to strongly influence the pathways of photorearrangements. For instance, studies on dicyanopyrazinobarrelenes, which contain nitrile groups on an aromatic ring within a larger structure, have shown that these functionalities can dictate the regioselectivity of the reaction, favoring specific bridging routes during the rearrangement process. researchgate.net The cyano groups exert significant electronic control over the formation of intermediates, thereby guiding the reaction to specific products. researchgate.net Similarly, the bromo substituent, due to the heavy-atom effect, can facilitate intersystem crossing from the singlet excited state to the triplet state, potentially opening up different reactive pathways compared to non-halogenated analogs. The combination of these two substituents is expected to render the naphthalene ring electron-deficient, affecting its excited-state lifetime and reactivity toward other molecules.
Reactivity of the Cyano Group in Naphthalene Systems
The cyano group (nitrile) is a versatile functional group due to the electrophilic nature of its carbon atom and the presence of a carbon-nitrogen triple bond. libretexts.orgresearchgate.netausetute.com.au Its reactivity in a naphthalene system is further influenced by the electronic effects of the aromatic core and other substituents.
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl carbon. libretexts.orgmasterorganicchemistry.com The addition of a nucleophile breaks the C-N pi bond, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. libretexts.orglibretexts.org
Common nucleophilic addition reactions involving nitriles include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide intermediate. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to increase the carbon's electrophilicity, followed by the attack of water. libretexts.org
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) can add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org This provides a valuable method for carbon-carbon bond formation.
Reduction: The nitrile group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to form a primary amine. libretexts.org This reaction proceeds via nucleophilic addition of hydride ions.
The table below summarizes the outcomes of typical nucleophilic additions to the nitrile group.
| Nucleophile/Reagent | Reaction Type | Intermediate | Final Product |
| H₂O, H⁺ or OH⁻ | Hydrolysis | Amide | Carboxylic Acid |
| Grignard Reagent (R-MgX), then H₃O⁺ | Grignard Addition | Imine Salt | Ketone |
| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Reduction | Imine Anion | Primary Amine |
This table illustrates general reactions of the nitrile functional group.
The nitrile group is a key functional handle for a variety of catalytic transformations. researchgate.netrug.nl Transition metal pincer complexes, for example, have been shown to catalyze reactions of nitriles under mild conditions, activating the C≡N bond for further transformations. rug.nl
Recent advances in photocatalysis have also demonstrated the utility of cyano-substituted naphthalenes. In one study, naphthalene derivatives bearing various substituents, including cyano groups, underwent visible-light-driven dearomative hydroboration catalyzed by molecularly tuned carbon dots. acs.orgacs.org This highlights a modern catalytic approach where the electronic nature of the cyano group plays a role in the substrate's reactivity.
The table below presents examples of catalytic transformations applicable to nitrile-containing aromatic compounds.
| Reaction Type | Catalyst System | Reagents | Product Type |
| Hydrogenation | Metal Catalyst (e.g., Pd, Pt, Ni) | H₂ | Primary Amine |
| Hydrolysis | Acid or Base | H₂O | Carboxylic Acid |
| Photocatalytic Hydroboration | Carbon Dot Photocatalyst | NHC-BH₃, Base | 1,4-Dihydronaphthalene |
This table shows representative catalytic reactions for the nitrile group.
Interplay of Substituents on Aromatic Reactivity and Selectivity
The most significant aspect of the interplay between these substituents is seen in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly valuable reaction site. nih.gov The bromo-naphthalene scaffold is a common precursor for generating diverse molecular libraries through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing cyano group can influence the efficiency and outcome of these coupling reactions by modulating the electron density at the reaction center.
Furthermore, the electrochemical behavior of the molecule is affected by both substituents. In a study on the related compound 1-bromo-2-methylnaphthalene, electrochemical reduction was shown to induce the cleavage of the carbon-bromine bond, forming a radical anion intermediate. mdpi.com This process follows a stepwise mechanism, leading to the formation of a bromide anion and a naphthalene radical, which can then dimerize. mdpi.com The strongly electron-withdrawing cyano group in this compound would be expected to facilitate this reduction by stabilizing the resulting radical anion, thereby influencing the potential at which C-Br bond cleavage occurs.
The table below summarizes the influence of the substituents on different reaction types.
| Reaction Type | Role of Bromo Group | Role of Cyano Group | Expected Outcome |
| Electrophilic Aromatic Substitution | Deactivating | Deactivating | Reaction is disfavored. |
| Palladium-Catalyzed Cross-Coupling | Reaction Handle (C-Br bond) | Electronic Modifier | Formation of C-C, C-N, or C-O bonds at the C1 position. nih.gov |
| Electrochemical Reduction | Leaving Group | Stabilizes Radical Anion | Cleavage of the C-Br bond to form a naphthalene radical. mdpi.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of 1-bromo-2-cyanonaphthalene. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the molecular properties of medium-sized organic molecules. For substituted naphthalenes, DFT calculations can elucidate the effects of substituents on the electronic structure.
While specific DFT studies on this compound are not extensively available in the searched literature, studies on related cyano-substituted aromatic compounds provide valuable insights. For instance, DFT calculations on cyanonaphthalene isomers reveal how the position of the cyano group influences the molecule's energy and dipole moment. The cyano group is strongly electron-withdrawing, which significantly affects the electron density distribution across the naphthalene (B1677914) ring system. The bromine atom, also being electronegative, further modulates these properties through both inductive and resonance effects.
DFT calculations would typically be employed to determine key properties of this compound, as illustrated by data on analogous compounds.
Table 1: Predicted Molecular Properties from DFT Calculations on Related Substituted Naphthalenes
| Property | Predicted Value/Trend for Analogous Compounds | Relevance to this compound |
| Dipole Moment | Cyano-substituted naphthalenes exhibit significant dipole moments due to the high electronegativity of the nitrogen atom. | The combined electron-withdrawing effects of the bromo and cyano groups are expected to result in a substantial molecular dipole moment for this compound, influencing its intermolecular interactions and solubility. |
| Electron Affinity & Ionization Potential | The presence of electron-withdrawing groups like the cyano group generally increases electron affinity and ionization potential. | This compound is predicted to have a high electron affinity, making it a potential candidate for applications in electron-transporting materials. |
| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining electronic transitions and reactivity. Substituents can tune this gap. | The HOMO-LUMO gap of this compound will be a key parameter governing its optical and electronic properties. The bromo and cyano groups are expected to lower the energy of the LUMO, potentially reducing the gap. |
This table is illustrative and based on general principles and findings for related compounds, as direct DFT data for this compound was not found in the provided search results.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. High-level ab initio calculations, such as coupled-cluster (CC) theory or composite methods like G3B3, can provide highly accurate predictions of molecular properties, though at a greater computational expense than DFT. osti.gov
Molecular Dynamics Simulations for Dynamic Processes
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, including conformational changes and chemical reactions. By simulating the motion of atoms over time, MD can provide a detailed picture of dynamic molecular processes.
The dissociation of the carbon-bromine (C-Br) bond is a critical reaction pathway for this compound, particularly in the context of electrochemical reactions or photochemistry. Studies on the electrochemically induced C-Br bond dissociation in the radical anion of the closely related molecule, 1-bromo-2-methylnaphthalene (B105000), offer significant insights. mdpi.commdpi.com
Quantum mechanical and dynamic reaction coordinate (DRC) calculations on this analog suggest that upon one-electron reduction to form the radical anion, the C-Br bond is significantly weakened. mdpi.commdpi.com The dissociation is proposed to follow a stepwise mechanism where the radical anion first forms, followed by the cleavage of the C-Br bond to yield a naphthyl radical and a bromide anion. mdpi.com The potential energy surface for the neutral molecule shows a high barrier to dissociation, confirming that electron transfer is a key step in facilitating this process. mdpi.com
Table 2: Key Findings from Molecular Dynamics Studies on C-Br Bond Dissociation in a Naphthalene Analog
| Process | Observation for 1-Bromo-2-methylnaphthalene Radical Anion | Implication for this compound |
| Mechanism | Stepwise dissociation following electron uptake. mdpi.com | A similar stepwise mechanism is highly probable for the radical anion of this compound. |
| Key Intermediate | Formation of a transient radical anion. mdpi.com | The stability and lifetime of the this compound radical anion will be critical. |
| Products | Naphthyl radical and bromide anion. mdpi.com | Dissociation would lead to a 2-cyanonaphthyl radical and a bromide ion. |
This table is based on findings for the analogous compound 1-bromo-2-methylnaphthalene. mdpi.commdpi.com
While the naphthalene core of this compound is largely planar, the molecule is not perfectly rigid. The exploration of its conformational landscape involves understanding the rotational barriers of the cyano group and the potential for slight out-of-plane distortions. More significantly, this area of study investigates how the molecule interacts with itself and with other molecules in different environments.
The cyano group is known to participate in a variety of non-covalent interactions, including dipole-dipole interactions and the formation of so-called "tetrel bonds," where the carbon atom of the cyano group acts as a Lewis acidic site. nih.govrsc.org These interactions can lead to specific aggregation patterns in the solid state or in solution, which can influence the material's bulk properties. nih.gov Similarly, the bromine atom can engage in halogen bonding. MD simulations can be used to explore the preferred orientations and interaction energies in dimers or larger clusters of this compound, providing insight into its self-assembly behavior. Theoretical analysis of related cyano compounds has shown that intermolecular interactions can cause shifts in vibrational frequencies, which can be correlated with the extent of molecular overlap in different phases. nih.gov
Photophysical Property Prediction and Excited State Calculations (e.g., Time-Dependent DFT)
The interaction of this compound with light is governed by its electronic excited states. Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the photophysical properties of molecules, such as their absorption and emission spectra. rsc.org
For substituted naphthalenes, TD-DFT calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, as well as the oscillator strengths for electronic transitions, which relate to the intensity of absorption bands. rsc.orgresearchgate.net The presence of the bromo and cyano substituents is expected to significantly influence the photophysical properties compared to unsubstituted naphthalene.
The electron-withdrawing cyano group and the heavy bromine atom can alter the nature and energy of the excited states. The heavy-atom effect of bromine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet states, potentially leading to phosphorescence or influencing photochemical reaction pathways.
Table 3: Predicted Photophysical Properties from TD-DFT on Analogous Substituted Naphthalenes
| Property | Predicted Trend for Substituted Naphthalenes | Expected Property for this compound |
| Absorption Spectrum | Substituents can cause a red or blue shift in the absorption bands compared to naphthalene. Electron-withdrawing groups often lead to a red shift. rsc.orgresearchgate.net | The lowest energy absorption band (S₀ → S₁) is likely to be red-shifted relative to naphthalene. |
| Excited State Character | The character of the excited states (e.g., π→π, n→π) can be determined, influencing deactivation pathways. | The low-lying excited states are expected to be of π→π* character, typical for aromatic systems. |
| Intersystem Crossing (ISC) | The presence of a heavy atom like bromine significantly increases the rate of ISC (S₁ → T₁). | A high rate of intersystem crossing is anticipated, which may quench fluorescence and populate the triplet state. |
| Fluorescence/Phosphorescence | Enhanced ISC often leads to decreased fluorescence quantum yields and the possibility of phosphorescence at low temperatures. | The fluorescence quantum yield is expected to be low. The molecule may exhibit phosphorescence. |
This table is illustrative and based on established principles and findings for related substituted naphthalenes, as direct TD-DFT data for this compound was not found in the provided search results. rsc.orgresearchgate.net
Reaction Pathway and Transition State Analysis for Mechanistic UnderstandingThere is no available research that computationally investigates reaction mechanisms, potential energy surfaces, or transition state structures involving this compound.ugr.essmu.edu
Until specific computational studies on this compound are published, a detailed article on these topics cannot be accurately compiled.
Advanced Research Applications and Materials Science Considerations
Role in Organic Electronic Materials Development
The development of high-performance organic electronic materials is crucial for next-generation displays, lighting, and integrated circuits. 1-Bromo-2-cyanonaphthalene serves as a key intermediate in the synthesis of n-type organic semiconductors and as a component in conjugated systems for charge transfer applications.
Precursor for N-type Organic Semiconductors (e.g., Cyanonaphthalene Diimides)
N-type organic semiconductors are essential for the fabrication of complementary logic circuits, a cornerstone of modern electronics. The development of robust n-type materials, however, has lagged behind their p-type counterparts. Naphthalene (B1677914) diimides (NDIs) are a prominent class of n-type organic semiconductors, and the introduction of cyano groups can further enhance their electron-accepting properties.
While direct synthesis of cyanonaphthalene diimides from this compound is a plausible synthetic route, specific examples in the literature are scarce. However, the synthesis of core-brominated naphthalene diimides is a well-established method. For instance, tetrabromonaphthalene diimide has been synthesized through the bromination of naphthalene dianhydride followed by an imidization reaction. This brominated intermediate can then undergo nucleophilic substitution reactions to introduce other functional groups.
The presence of the bromo group in this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. This reactivity could be exploited to build up the larger π-conjugated systems necessary for diimide formation. The cyano group, being a strong electron-withdrawing group, would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting cyanonaphthalene diimide, a critical factor for efficient electron injection and transport in n-type materials.
Integration into Conjugated Polymers and Small Molecules for Charge Transfer Applications
Conjugated polymers and small molecules are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is often dictated by the efficiency of charge transfer between different molecular components or along the polymer backbone. This compound can be incorporated into these materials to modulate their electronic properties and facilitate charge transfer.
The bromo substituent on the naphthalene ring provides a reactive handle for established polymerization techniques like Suzuki and Heck cross-coupling reactions. nih.govnih.gov These palladium-catalyzed methods are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of well-defined conjugated polymers. For example, naphthalene-based polymers have been successfully synthesized via Friedel-Crafts crosslinking and utilized as supports for catalysts in Suzuki cross-coupling reactions. nih.govresearchgate.net By incorporating this compound as a monomer, polymers with alternating electron-donating and electron-accepting units can be constructed. The electron-withdrawing cyano group on the naphthalene unit would create an intramolecular charge transfer character within the polymer chain, which is often desirable for applications in OPVs and as emissive layers in OLEDs.
Furthermore, the distinct electronic nature of the cyano-substituted naphthalene unit can lead to the formation of charge-transfer complexes with electron-rich aromatic solvents or other donor molecules. researchgate.net This property is crucial for understanding and optimizing the performance of organic electronic devices where intermolecular charge transfer plays a key role. The study of such complexes provides insights into the fundamental electronic processes occurring at the molecular level. researchgate.net
Design and Development of Naphthalene-Based Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene core, combined with the ability to tune its photophysical properties through substitution, makes naphthalene derivatives excellent candidates for the development of fluorescent probes and sensors. This compound can serve as a foundational structure for creating sensors that are highly sensitive and selective for specific analytes.
Structure-Property Relationships Governing Photophysical Characteristics
The photophysical properties of naphthalene-based fluorophores, such as their absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are intricately linked to their molecular structure. nih.gov The position and electronic nature of substituents on the naphthalene ring play a critical role in determining these characteristics.
The introduction of both a bromo and a cyano group onto the naphthalene scaffold, as in this compound, significantly influences its electronic structure and, consequently, its photophysical behavior. The cyano group, being strongly electron-withdrawing, can induce an intramolecular charge transfer (ICT) state upon photoexcitation, particularly when paired with an electron-donating group. nih.gov This ICT character often leads to a red-shift in the emission spectrum and a sensitivity of the fluorescence to the polarity of the surrounding environment.
The bromine atom, while also electron-withdrawing, primarily serves as a site for further functionalization. Replacing the bromine with various other groups through cross-coupling reactions allows for the systematic tuning of the photophysical properties. For instance, coupling with different aromatic or heteroaromatic moieties can extend the π-conjugation of the system, leading to further shifts in the absorption and emission spectra. The interplay between the fixed cyano group and the variable substituent at the bromo-position provides a powerful strategy for designing fluorescent probes with desired photophysical characteristics. Studies on related bromo-naphthalene derivatives have shown that their emission spectra can be sensitive to solvent polarity. rsc.org
Below is a table summarizing the expected influence of substituents on the photophysical properties of naphthalene-based fluorophores derived from this compound.
| Substituent at Bromo-position | Expected Effect on Photophysical Properties |
| Electron-donating group | Enhanced intramolecular charge transfer (ICT), potential for solvatochromism |
| Extended π-conjugated system | Red-shift in absorption and emission spectra |
| Heavy atoms | Potential for increased intersystem crossing and phosphorescence |
| Fluorophore | Potential for Förster Resonance Energy Transfer (FRET) |
Environmental and Analyte Responsiveness in Sensing Architectures
The sensitivity of the fluorescence of naphthalene derivatives to their local environment makes them excellent candidates for the development of chemical sensors. By incorporating a specific recognition element for a target analyte, the binding event can be transduced into a measurable change in the fluorescence signal.
Naphthalene-based fluorescent sensors have been developed for the detection of a wide range of analytes, including metal ions and small molecules. frontiersin.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), ICT, or the formation of excimers or exciplexes. The cyano group in this compound can act as a coordinating site for certain metal ions, potentially leading to a change in the fluorescence upon binding.
More sophisticated sensor architectures can be constructed by replacing the bromo group with a receptor moiety that has a high affinity and selectivity for a specific analyte. For example, a crown ether could be introduced to create a sensor for alkali metal cations, or a specific peptide sequence could be attached to detect a particular protein. The binding of the analyte to the receptor would alter the electronic environment of the naphthalene fluorophore, resulting in a change in its fluorescence intensity or wavelength. An efficient fluorescent sensor for Al³⁺ has been synthesized from 2-hydroxy naphthaldehyde, demonstrating the utility of the naphthalene scaffold in sensor design. frontiersin.org
The responsiveness of these sensors can be fine-tuned by carefully selecting the recognition element and its linkage to the 1-cyano-naphthalene signaling unit. The goal is to maximize the change in the photophysical properties upon analyte binding while maintaining high selectivity and sensitivity.
Building Block for Complex Architectures in Multicomponent Organic Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.comcaltech.edu This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The presence of two distinct reactive sites—the bromo and cyano groups—makes this compound a potentially valuable building block in MCRs for the synthesis of complex heterocyclic and polycyclic architectures.
While specific examples of MCRs involving this compound are not extensively documented, its reactivity profile suggests several possibilities. The bromo group can participate in various palladium-catalyzed MCRs. For instance, a sequential reaction involving a Suzuki coupling at the bromo position, followed by a reaction involving the cyano group, could lead to the formation of highly functionalized, complex structures.
The cyano group itself can undergo a variety of transformations within an MCR sequence. It can act as a dienophile in Diels-Alder reactions or participate in cycloadditions. The combination of the reactivity of the bromo and cyano groups in a one-pot MCR protocol could provide access to novel molecular scaffolds that would be difficult to synthesize using traditional stepwise methods. The development of such MCRs would significantly expand the synthetic utility of this compound and open up new avenues for the discovery of materials with novel properties. The general principles of MCRs, which involve the combination of multiple reactants to create complex products, are well-established and could be applied to this versatile starting material. mdpi.comcaltech.eduresearchgate.netdoi.org
Synthesis of Chiral Binaphthalenes and Oligomers
Axially chiral binaphthalenes are a cornerstone of asymmetric catalysis, prized for the unique C₂-symmetric chiral environment they create. The synthesis of these molecules often relies on the coupling of two naphthalene units. While specific literature detailing the use of this compound in this context is not prevalent, its structure is ideally suited for such applications. The bromo group at the 1-position can readily participate in classic cross-coupling reactions like Ullmann or Suzuki-Miyaura couplings. These reactions are standard methods for creating the pivotal 1,1'-biaryl bond that defines the binaphthyl skeleton researchgate.netnih.gov. The use of this compound as a coupling partner would theoretically yield 2,2'-dicyano-1,1'-binaphthalene, a functionalized scaffold upon which more complex chiral ligands could be built.
Similarly, the principles of oligomer synthesis can be applied to this molecule. nih.gov Oligomers, which are molecules composed of a few repeating monomer units, bridge the gap between small molecules and high-molecular-weight polymers. Their properties are highly dependent on chain length and monomer sequence. nih.gov Through step-growth polymerization reactions, where the bromo- and/or cyano- groups are leveraged for chain extension, this compound could serve as a monomer for producing well-defined, conjugated oligomers with tailored electronic and photophysical properties. bohrium.com
Construction of Polycyclic Scaffolds and Frameworks
The development of novel polycyclic aromatic hydrocarbons (PAHs) and extended π-conjugated systems is a vibrant area of materials science, with applications in organic electronics, sensors, and photonics. Functionalized naphthalenes are critical building blocks for the bottom-up synthesis of these larger structures. arxiv.orgresearchgate.net
The this compound molecule offers two distinct reactive sites. The carbon-bromine bond is a well-established reactive site for forming new carbon-carbon bonds via catalysis, allowing the naphthalene core to be integrated into larger polycyclic frameworks. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule. This electronic perturbation can be used to tune the band gap and charge-transport properties of the resulting polycyclic material. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a secondary pathway for functionalization or for building complex supramolecular assemblies through hydrogen bonding. This dual functionality makes this compound a strategic starting material for creating elaborate, multi-dimensional aromatic scaffolds.
Astrochemistry and Interstellar Medium Studies
While this compound itself is not a focus of interstellar detection, the closely related cyanonaphthalene isomers are central to a recent breakthrough in astrochemistry. The following sections pertain to 1- and 2-cyanonaphthalene, the first specific polycyclic aromatic hydrocarbons unambiguously identified in the interstellar medium (ISM).
Detection and Abundance in Interstellar Clouds (e.g., TMC-1)
For decades, the ubiquitous but unidentified infrared emission bands observed throughout the universe have been attributed to a mixture of PAHs. orgsyn.org However, identifying individual PAH species remained elusive until 2021. Using the Green Bank Telescope, scientists performed a spectral matched filtering analysis of radio observations and successfully detected the rotational spectra of both 1-cyanonaphthalene and 2-cyanonaphthalene. orgsyn.orgnih.govnih.gov This landmark discovery was made in the Taurus Molecular Cloud 1 (TMC-1), a cold, dark, starless cloud known to be a rich reservoir of complex organic molecules. nih.gov
The detection confirmed the presence of two-ring PAHs in the gas phase of the ISM. synchem.deresearchgate.net Subsequent studies have confirmed this detection and provided column densities for the sum of the two isomers. arxiv.orgresearchgate.net The abundance of these molecules was found to be surprisingly high, challenging existing astrochemical models.
Table 1: Column Densities of Cyanonaphthalenes and Related Molecules in TMC-1
| Molecule | Column Density (cm⁻²) | Significance |
| 1- and 2-Cyanonaphthalene | (5.5 ± 0.5) × 10¹¹ researchgate.net | First specific PAHs detected in the ISM. nih.gov |
| 1- and 5-Cyanoacenaphthylene | (9.5 ± 0.9) × 10¹¹ researchgate.net | Suggests PAHs with fused five- and six-membered rings are also present and abundant. researchgate.net |
| 1-Cyanopyrene | ~1.52 × 10¹² researchgate.net | Confirms the presence of larger, four-ring PAHs. researchgate.net |
Astrochemical Modeling of Formation and Destruction Pathways of Cyanonaphthalenes
The discovery of cyanonaphthalenes in TMC-1 created a puzzle for astrochemists. The observed abundance was found to be orders of magnitude higher than what was predicted by prevailing chemical models for cold clouds. This discrepancy has spurred intense research into the formation and destruction pathways of small PAHs in interstellar environments.
Several formation mechanisms are under consideration. While it was once thought that PAHs formed primarily in high-temperature environments like the outflows of old stars, their presence in cold clouds like TMC-1 suggests that low-temperature, gas-phase formation routes must be efficient. nih.gov However, even advanced models incorporating mechanisms like the Hydrogen-Abstraction-Vinylacetylene-Addition (HAVA) pathway cannot fully reproduce the observed abundances of cyanonaphthalenes. researchgate.net
Equally important is the question of their survival. Small PAHs were generally thought to be vulnerable to destruction by the interstellar UV radiation field. However, recent laboratory and theoretical studies suggest that cyanonaphthalene cations are surprisingly resilient. A key stabilizing process is known as recurrent fluorescence, where the molecule absorbs a UV photon, becomes electronically excited, and then cools by emitting infrared photons rather than breaking apart. nih.gov This efficient cooling mechanism helps explain how these small PAHs can persist in the ISM and accumulate to the high abundances now observed, challenging the long-held view that only very large PAHs could survive in space. nih.gov The main destruction routes for gas-phase species in molecular clouds are generally considered to be reactions with ions and depletion onto dust grains. synchem.de
Molecular Design Principles for Tailored Functional Naphthalene Derivatives
The synthesis of functional materials is predicated on the ability to design and create molecules with specific, predictable properties. In this context, this compound serves as an exemplary molecular building block, embodying key principles of molecular design for creating tailored naphthalene derivatives.
The strategic placement of two different functional groups on the naphthalene core allows for selective and sequential chemical modifications. The bromo group is a classic leaving group for a wide array of cross-coupling reactions, enabling the programmed construction of larger molecular systems. The cyano group, in contrast, is relatively inert to many of these coupling conditions, allowing it to be carried through a synthetic sequence before being transformed at a later stage. This orthogonality is a powerful tool for synthetic chemists.
For example, the bromo- group can be used to attach the naphthalene unit to a polymer backbone or another aromatic system, while the cyano- group can be subsequently converted into an amine, carboxylic acid, or tetrazole ring, introducing new functionalities like hydrogen-bonding capability or coordinating sites for metal ions. This step-wise, regiocontrolled approach is fundamental to the design of complex molecules for applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). The work on synthesizing various functionalized naphthalene derivatives demonstrates the broad synthetic interest in such tailored precursors. arxiv.orgresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel and Efficient Synthetic Pathways for 1-Bromo-2-cyanonaphthalene
The development of efficient and scalable synthetic routes is paramount for the widespread availability and application of this compound. Current methods often rely on classical multi-step procedures which may be limited by harsh conditions or low yields. mdpi.com Future research should be directed toward modern synthetic strategies that prioritize atom economy, cost-effectiveness, and sustainability. numberanalytics.comnih.gov
Retrosynthetic analysis, a powerful strategy for planning chemical syntheses, can guide the development of new pathways. numberanalytics.com Key disconnections in the target molecule suggest several promising avenues for exploration. For instance, research could focus on the late-stage functionalization of readily available naphthalene (B1677914) precursors. One potential route involves the direct cyanation of a dibromonaphthalene isomer, or conversely, the selective bromination of 2-cyanonaphthalene. The synthesis of a related compound, 4-bromo-2-naphthonitrile, has been achieved by converting a methyl naphthoate into a naphthonitrile using dimethylaluminium amide. google.com Similar strategies could be adapted for the 1-bromo-2-cyano isomer. Another approach could involve the Sandmeyer reaction, a classic but effective method, starting from a corresponding bromo-amino-naphthalene precursor.
Table 1: Potential Synthetic Strategies for Future Research
| Precursor Type | Reaction Class | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| 1,X-Dibromonaphthalene | Nucleophilic Substitution | Copper(I) Cyanide, Palladium Catalysts | Selective functionalization, direct C-CN bond formation. |
| 2-Cyanonaphthalene | Electrophilic Bromination | N-Bromosuccinimide (NBS), Bromine | Direct C-Br bond formation on a common precursor. |
| 2-Amino-1-bromonaphthalene | Sandmeyer Reaction | NaNO₂, H⁺, CuCN | Well-established, reliable transformation of amino group. |
Development of Advanced Catalytic Systems for Functionalization and Transformation
This compound possesses two distinct and chemically addressable functional groups, making it a versatile scaffold for further molecular elaboration. The carbon-bromine bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, while the nitrile group can undergo a variety of transformations. Future research should focus on developing advanced catalytic systems that enable selective and efficient functionalization.
The primary C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through well-established reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. Research should target the development of next-generation palladium, nickel, or copper catalysts with tailored ligands that can operate under milder conditions, with lower catalyst loadings, and exhibit broad functional group tolerance. The steric and electronic effects of the adjacent cyano group on the reactivity of the C-Br bond are a key area for investigation. youtube.com
The nitrile group offers a gateway to other functionalities. Catalytic hydrogenation can reduce it to a primary amine, while hydrolysis can convert it to a carboxylic acid or amide. Exploring catalysts that can selectively perform these transformations without affecting the C-Br bond (or vice versa) is a significant challenge and a valuable research direction. This orthogonality would allow for programmed, stepwise diversification of the naphthalene core.
In-depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, several reaction pathways warrant in-depth mechanistic investigation.
A key area of study is the mechanism of C-Br bond cleavage, particularly in reductive or coupling processes. Research on the related compound 1-bromo-2-methylnaphthalene (B105000) has shown that electrochemical reduction proceeds via a stepwise mechanism involving the formation of a transient radical anion, which then dissociates to form a bromide anion and an organic radical. mdpi.com It is crucial to determine if this compound follows a similar stepwise path or a concerted mechanism, as the electron-withdrawing nature of the cyano group could significantly influence the stability of the intermediate radical anion. mdpi.com
Furthermore, the mechanism of nucleophilic substitution reactions (SN2) at the C-Br bond should be explored in detail. youtube.com These reactions involve a concerted backside attack by a nucleophile, leading to the displacement of the bromide leaving group. masterorganicchemistry.comyoutube.com The rate of SN2 reactions is highly sensitive to steric hindrance. youtube.com Investigating how the naphthalene ring and the ortho-cyano group influence the transition state geometry and energy will provide valuable insights for predicting reactivity and controlling stereochemistry where applicable. masterorganicchemistry.compressbooks.pub
Integration of this compound into Emerging Functional Materials
Naphthalene-based molecules are integral components of many functional organic materials used in electronics and photonics. researchgate.netlifechemicals.com The unique electronic properties of the cyanonaphthalene core, combined with the synthetic versatility afforded by the bromo group, make this compound a promising building block for new materials.
A particularly exciting avenue of research stems from the recent discovery of both 1-cyanonaphthalene and 2-cyanonaphthalene in the interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1). arxiv.orgnih.gov This detection confirms that polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives can form in space, opening up new questions in astrochemistry. nih.gov Future research could focus on using this compound as a precursor to synthesize and study larger, more complex PAHs that may also exist in interstellar environments. Its reactivity allows for the systematic extension of the π-conjugated system, which is crucial for tuning the optical and electronic properties of materials.
The presence of the polar cyano group can influence molecular packing in the solid state and enhance electron-transporting capabilities, making derivatives of this compound candidates for n-type organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery. mdpi.com This synergy is especially valuable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new experiments.
For this compound, computational methods like Density Functional Theory (DFT) can be used to predict its geometric structure, vibrational frequencies, and electronic properties. Such calculations have been instrumental in the spectroscopic characterization and eventual astronomical detection of 1- and 2-cyanonaphthalene. acs.orgresearchgate.net A similar collaborative approach could be used to generate the precise rotational and vibrational spectra of this compound, facilitating its potential detection in astrochemical surveys or its characterization in laboratory plasmas. researchgate.net
Mechanistic studies also benefit immensely from this dual approach. Computational modeling can map out potential energy surfaces for reactions, identify transition states, and calculate activation barriers, providing a molecular-level picture of the reaction dynamics. mdpi.com These theoretical predictions can then be tested and validated through carefully designed kinetic experiments. This iterative cycle of prediction and verification is essential for unraveling complex reaction networks and developing highly selective and efficient chemical processes.
Table 2: Comparison of Experimental and Computational Data for Cyanonaphthalenes (Illustrative data for related compounds, proposing a future research goal for this compound)
| Property | Method | 1-Cyanonaphthalene | 2-Cyanonaphthalene | Proposed for this compound |
|---|---|---|---|---|
| Rotational Constant A | Experimental (Microwave Spectroscopy) | 1856.3 MHz acs.org | 2470.8 MHz acs.org | Target for future experimental measurement. |
| Rotational Constant A | Computational (DFT) | 1858.9 MHz acs.org | 2472.2 MHz acs.org | Target for future computational prediction. |
| Dipole Moment (μa) | Experimental (Microwave Spectroscopy) | 4.14 D acs.org | 1.83 D acs.org | Target for future experimental measurement. |
| Dipole Moment (μa) | Computational (DFT) | 4.28 D acs.org | 1.96 D acs.org | Target for future computational prediction. |
Investigation of Bio-Inspired Applications for Naphthalene-Based Compounds
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. lifechemicals.comnih.gov Naphthalene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgmdpi.comncku.edu.tw This vast chemical space provides inspiration for the development of new therapeutic agents derived from this compound.
While the biological profile of this compound itself is not widely studied, its structure can be used as a starting point for creating libraries of novel compounds for biological screening. The bromo and cyano groups can be transformed into a multitude of other functionalities, such as amines, amides, heterocycles, and aryl groups, which are known to modulate biological activity. For example, the synthesis of naphthalene-heterocycle hybrids has yielded compounds with potent antitumor and anti-inflammatory activities. rsc.org Similarly, naphthalene-based organoselenocyanates have been investigated as potential anticancer agents. biointerfaceresearch.com
Future research should involve the synthesis of diverse analogs of this compound and their systematic evaluation in a range of biological assays. In silico methods, such as molecular docking and pharmacokinetic property prediction, can be used to pre-screen candidates and prioritize synthetic efforts toward compounds with the highest potential for therapeutic application. ijpsjournal.com
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2-cyanonaphthalene, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves bromination of cyanonaphthalene precursors. Key steps include:
- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) in solvents like dichloromethane or carbon tetrachloride. Reaction monitoring via TLC or GC-MS ensures minimal side products .
- Cyanonation : Introduce the cyano group via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki coupling with a cyanoboronic acid derivative). Palladium catalysts (e.g., Pd(PPh₃)₄) in THF at reflux (60–80°C) are common .
Optimization : Adjust stoichiometry (1.1–1.5 eq Br₂) and inert atmosphere (N₂/Ar) to suppress oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) improves yield (>75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- Elemental Analysis : Verify C, H, N, Br percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Key factors:
- Electronic Effects : The electron-withdrawing cyano group at C2 increases the electrophilicity of C1, accelerating oxidative addition to Pd(0) .
- Steric Hindrance : Substituent positioning (e.g., bromine at C1 vs. C2) influences coupling efficiency. Computational studies (DFT) predict transition-state geometries and activation barriers .
Case Study : Coupling with phenylboronic acid achieves >80% yield using Pd(OAc)₂/XPhos in toluene at 110°C for 12 hours .
Q. How do structural modifications of this compound affect its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Halogen Substitution : Replacing bromine with chlorine or iodine alters lipophilicity (logP) and membrane permeability. Bromine’s moderate size balances reactivity and stability .
- Cyan Group : The cyano group enhances binding to enzymes (e.g., cytochrome P450) via dipole interactions. In vitro assays (e.g., MIC testing) show antibacterial activity against S. aureus (MIC = 32 µg/mL) .
Data Conflict Resolution : Discrepancies in bioactivity data (e.g., cytotoxicity vs. efficacy) require dose-response curves and controls for solvent interference (e.g., DMSO <1% v/v) .
Q. What computational tools are recommended for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 or ORCA to compute HOMO/LUMO energies, electrostatic potentials, and partial charges. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) improve accuracy .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using AMBER or GROMACS. Parameterize force fields for bromine and cyano groups .
Validation : Compare computed NMR/IR spectra with experimental data (RMSD <10%) .
Q. How should researchers address contradictions in toxicity data for halogenated naphthalenes?
Methodological Answer:
-
Risk of Bias Assessment : Apply tools from Table C-7 ():
Bias Criteria Mitigation Strategy Dose randomization Use stratified randomization by weight/age in animal studies Outcome reporting Pre-register all endpoints in protocols (e.g., ClinicalTrials.gov ) -
Meta-Analysis : Pool data from multiple studies (e.g., EPA DSSTox, PubChem) and adjust for confounding variables (e.g., exposure duration) using R or Python .
Q. What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays : OECD 301F test in activated sludge (28 days, 25°C). Monitor via LC-MS for parent compound degradation (<20% indicates persistence) .
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution. Half-life (t₁/₂) >48 hours suggests high environmental stability .
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) testing per OECD 202 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
